GLYCINE, N-(4,6-BIS(DIMETHYLAMINO)-s-TRIAZIN-2-YL)-N-METHYL-

CAS No.: 64124-17-0

Cat. No.: VC18457325

Molecular Formula: C10H18N6O2

Molecular Weight: 254.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64124-17-0 |

|---|---|

| Molecular Formula | C10H18N6O2 |

| Molecular Weight | 254.29 g/mol |

| IUPAC Name | 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-methylamino]acetic acid |

| Standard InChI | InChI=1S/C10H18N6O2/c1-14(2)8-11-9(15(3)4)13-10(12-8)16(5)6-7(17)18/h6H2,1-5H3,(H,17,18) |

| Standard InChI Key | MHCGRNOLRGUOEV-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=NC(=NC(=N1)N(C)CC(=O)O)N(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

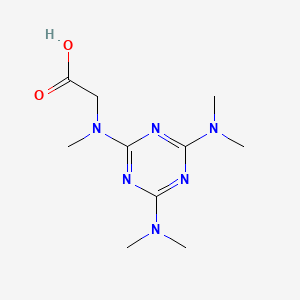

Glycine, N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-N-methyl- is systematically named 2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-methylamino]acetic acid under IUPAC nomenclature. Its structure comprises a central triazine ring substituted with dimethylamino groups at the 4- and 6-positions, a methylamino-glycine moiety at the 2-position, and an acetic acid side chain. The compound’s canonical SMILES representation is CN(C)C1=NC(=NC(=N1)N(C)CC(=O)O)N(C)C, reflecting its branched topology.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 64124-17-0 |

| Molecular Formula | |

| Molecular Weight | 254.29 g/mol |

| InChI Key | MHCGRNOLRGUOEV-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 8 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Glycine, N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-N-methyl- typically involves a multi-step sequence starting with glycine and a triazine precursor. A common method includes:

-

Triazine Core Formation: Reacting cyanuric chloride with dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine-2-chloride.

-

Glycine Functionalization: Introducing a methylamino group to glycine via reductive alkylation.

-

Coupling Reaction: Combining the functionalized glycine with the triazine intermediate under basic conditions to form the final product.

Yield optimization often requires precise temperature control (40–60°C) and anhydrous solvents such as tetrahydrofuran. Analytical validation via -NMR and high-resolution mass spectrometry confirms structural integrity.

Biological Activity and Mechanisms

Herbicidal Properties

Glycine, N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-N-methyl- disrupts photosynthetic electron transport in plants by binding to the D1 protein of photosystem II (PSII), a mechanism shared with triazine herbicides like atrazine . Field studies demonstrate efficacy against broadleaf weeds at concentrations as low as 0.5–2.0 kg/ha, with residual activity persisting for 4–6 weeks.

Table 2: Comparative Herbicidal Activity

| Compound | Target Site | Application Rate (kg/ha) |

|---|---|---|

| Glycine-triazine derivative | PSII D1 protein | 0.5–2.0 |

| Atrazine | PSII D1 protein | 1.0–3.0 |

| Mesotrione | HPPD enzyme | 0.1–0.3 |

Physicochemical Stability and Reactivity

Degradation Kinetics

The compound remains stable under neutral pH (6.0–8.0) and temperatures below 40°C. Hydrolytic degradation occurs in acidic (pH < 4) or alkaline (pH > 9) conditions, yielding dimethylamine and glycine derivatives as primary breakdown products. Photostability studies indicate a half-life of 48 hours under UV light (254 nm), necessitating dark storage for long-term preservation.

Solubility and Partitioning

-

Water Solubility: 12.5 mg/L at 25°C (log : 1.8).

-

Organic Solubility: Miscible in methanol, acetone, and dichloromethane.

Applications in Agricultural Research

Herbicide Formulation Development

Glycine, N-(4,6-bis(dimethylamino)-s-triazin-2-yl)-N-methyl- serves as a lead compound for novel herbicide formulations. Premixes combining this agent with s-metolachlor (Dual II Magnum®) show synergistic effects against resistant Amaranthus species .

Soil Mobility Studies

Future Research Directions

Structure-Activity Relationship (SAR) Optimization

Modifying the dimethylamino groups to bulkier substituents (e.g., diethylamino) could enhance herbicidal potency while reducing non-target toxicity. Computational modeling using density functional theory (DFT) may aid in predicting optimal substituents.

Environmental Impact Mitigation

Developing slow-release formulations or biodegradable analogs could address leaching concerns. Collaboration with agrochemical regulators will ensure compliance with evolving environmental standards .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume